molecular formula C20H21N5O3 B2901728 4-methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034445-51-5

4-methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2901728
CAS No.: 2034445-51-5
M. Wt: 379.42
InChI Key: IJOTYYSFYJUSET-UHFFFAOYSA-N
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Description

The compound 4-methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with methoxy and methyl groups at positions 4 and 1, respectively. The 5-position is functionalized with a pyrrolidine-carbonyl group linked to a 4-phenyl-1H-1,2,3-triazole moiety.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-12-16(18(28-2)10-19(23)26)20(27)24-9-8-15(11-24)25-13-17(21-22-25)14-6-4-3-5-7-14/h3-7,10,12-13,15H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOTYYSFYJUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridin-2(1H)-one core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a β-ketoester, followed by methoxylation and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridines or triazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: It can be utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
4-Methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one Pyridin-2(1H)-one ~402.4* N/A N/A Methoxy, methyl, triazole-pyrrolidine
3Aa Quinoline-2,4-dione 381 274–277 43 Phenyltriazole
3Ab Quinoline-2,4-dione 334 116–135 N/A Hydroxymethyl-triazole
8o Pyridine 389.4 N/A N/A Pyrazole, difluorophenoxy
10b Pyridazine 390.4 N/A N/A Pyrazole, ethoxy, fluorophenoxy

*Estimated based on molecular formula.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Triazole Position : Para-substituted triazoles (as in the target compound) generally exhibit stronger hydrogen-bonding interactions than meta-substituted variants (e.g., 3Aa), enhancing target binding in enzyme inhibition .
  • Pyrrolidine vs. Hydroxymethyl : The pyrrolidine-carbonyl group in the target compound may improve metabolic stability compared to 3Ab’s hydroxymethyl group, which is prone to oxidation .

Physical Properties

  • The absence of polar groups (e.g., hydroxymethyl) in the target compound suggests lower aqueous solubility than 3Ab but higher lipophilicity, favoring blood-brain barrier penetration in neurological targets .

Biological Activity

The compound 4-methoxy-1-methyl-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine core substituted with methoxy and triazole moieties. The synthesis typically involves multi-step reactions that integrate various organic chemistry techniques to achieve the desired product purity and yield.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to This compound demonstrate significant anticancer properties. For instance, related derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. Notably, one study reported an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent activity in disrupting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Anticonvulsant Activity

The compound's structural analogs have also been tested for anticonvulsant properties. Research indicates that certain derivatives can effectively eliminate tonic extensor phases in seizure models, suggesting that modifications in the triazole or pyrrolidine components may enhance anticonvulsant efficacy .

Antimicrobial Properties

Emerging data suggest potential antimicrobial activities against various pathogens. Some thiazole derivatives related to this compound have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that it may interact with cellular targets such as tubulin, leading to disruption of microtubule dynamics and subsequent induction of mitotic catastrophe in cancer cells . Additionally, molecular docking studies indicate favorable binding conformations with key proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the promising nature of compounds similar to This compound :

StudyBiological ActivityIC50 ValueCell Line
Antiproliferative52 nMMCF-7
Anticonvulsant-PTZ model
Antimicrobial31.25 µg/mLVarious

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions (ethanol, 80°C) to ensure regioselectivity .
  • Step 2 : Coupling of the pyrrolidine-triazole intermediate with the pyridinone moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Conditions : Control of reaction temperature, solvent purity, and exclusion of moisture to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6_6) resolve proton environments and confirm regiochemistry of the triazole ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial biological screening assays to evaluate its bioactivity?

  • Methodological Answer :

  • Target-Based Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC50_{50} values .
  • Cellular Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can researchers address intermediate instability during synthesis, particularly for the pyrrolidine-triazole core?

  • Methodological Answer :

  • Stabilization Strategies : Use low-temperature (-20°C) storage for azide intermediates to prevent decomposition .
  • In Situ Generation : Prepare unstable intermediates immediately before use, avoiding prolonged exposure to light or oxygen .
  • Alternative Catalysts : Replace Cu(I) with Ru(II) catalysts in CuAAC to reduce side reactions in moisture-sensitive steps .

Q. What computational strategies are employed to study structure-activity relationships (SAR) for therapeutic potential?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with observed bioactivity .

Q. How can spectral data discrepancies (e.g., unexpected 1H^{1}\text{H} NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting by analyzing spectra at 25°C vs. 60°C .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to confirm assignments of triazole protons .

Q. What strategies optimize assay design for target identification in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to validate target engagement (e.g., KD values <1 µM) .

Q. How can reaction mechanisms be analyzed to mitigate byproduct formation during coupling steps?

  • Methodological Answer :

  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in carbodiimide couplings .
  • LC-MS Monitoring : Track reaction progress at 15-minute intervals to identify transient intermediates and adjust stoichiometry .

Notes

  • Contradictions in Evidence : While some sources emphasize CuAAC for triazole formation , others highlight Ru-catalyzed methods for sterically hindered substrates . Researchers should validate routes based on substituent compatibility.
  • Excluded Sources : BenchChem ( ) was excluded per user instructions.

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